molecular formula C11H19NO3 B1404992 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane CAS No. 1389264-27-0

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Cat. No.: B1404992
CAS No.: 1389264-27-0
M. Wt: 213.27 g/mol
InChI Key: ZWWHBQKHQHYPPF-UHFFFAOYSA-N
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Description

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane, also known as tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate, is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single atom. The presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group further enhances its chemical versatility .

Preparation Methods

The synthesis of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane typically involves several steps. One common synthetic route starts with the cyclization of appropriate precursors to form the spirocyclic core. The key steps include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing large-scale reactors and continuous flow techniques to ensure consistent production .

Chemical Reactions Analysis

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., LiAlH4), and acidic conditions for deprotection (e.g., trifluoroacetic acid). Major products formed from these reactions include ketones, aldehydes, alcohols, and free amines .

Scientific Research Applications

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is primarily related to its ability to act as a bioisostere of piperidine. By mimicking the structure and properties of piperidine, it can interact with similar molecular targets and pathways. This includes binding to receptors or enzymes that are typically targeted by piperidine-containing compounds, thereby exerting similar biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWHBQKHQHYPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701130100
Record name 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-19-1
Record name 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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